REACTION_CXSMILES
|
ClC1C=C2C(=O)OC(=[O:7])C2=CC=1.C([O-])(=O)C1C=CC=CC=1.[K+].[C:23](=[O:26])([O-:25])[O-].[K+].[K+].[CH:29]1[C:34]([O:35][C:36]2[CH:41]=[CH:40][C:39]3C([O:44][C:45](=[O:46])[C:38]=3[CH:37]=2)=O)=[CH:33][C:32]2[C:47]([O:49][C:50](=[O:51])[C:31]=2[CH:30]=1)=[O:48]>CN1CCCC1=O>[O:35]([C:36]1[CH:37]=[C:38]([C:45]([OH:44])=[O:46])[C:39](=[CH:40][CH:41]=1)[C:23]([OH:25])=[O:26])[C:34]1[CH:33]=[C:32]([C:47]([OH:49])=[O:48])[C:31](=[CH:30][CH:29]=1)[C:50]([OH:51])=[O:7] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
potassium benzoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[K+]
|
Name
|
175.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
175.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue treated with an aqueous 25% sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C=1C=C(C(C(=O)O)=CC1)C(=O)O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |